Mitogenic Potency Equivalence to 17β-Estradiol in Rat Uterine DNA Synthesis Assay
In a systematic comparison of steroidal estrogen mitogenic activities, 16β-estradiol (16β-E2) exhibited mitogenic potency statistically indistinguishable from 17β-estradiol (17β-E2), both occupying the highest tier of activity. This places 16β-E2 well above 16α-estradiol, 17α-estradiol, estriol (E3), and 16-epiestriol (16-EpiE3) [1]. The rank order reported was: 16α-E2 < 17α-E2 = E3 = 16-EpiE3 < 16β-E2 = 17β-E2.
| Evidence Dimension | Relative mitogenic potency (DNA synthesis stimulation in prepuberal rat uterus) |
|---|---|
| Target Compound Data | 16β-E2 = 17β-E2 (highest tier; statistically equivalent to the reference standard) |
| Comparator Or Baseline | 17β-E2 (reference standard, set as highest potency); 16α-E2 (significantly lower); Estriol (E3, lower); 16-EpiE3 (lower) |
| Quantified Difference | 16β-E2 ranks in the top tier with 17β-E2; 16α-E2 is in the lowest tier among steroidal estrogens tested. Exact fold-difference not numerically reported, but the ranking is ordinal and statistically significant across multiple uterotrophic endpoints (DNA synthesis, DNA polymerase α activity, uterine wet weight). |
| Conditions | In vivo: single 1 μg intraperitoneal injection in prepuberal rats; DNA synthesis assayed in isolated uterine nuclei 24 h post-injection. Steroids (1989) 54(2):227-243. |
Why This Matters
For researchers requiring full estrogenic agonism in reproductive tissue models, 16β-estradiol delivers mitogenic potency indistinguishable from the physiological ligand 17β-estradiol, unlike the weaker 16α-epimer or estriol, enabling its use as a potent tool compound without the confounding variable of reduced efficacy.
- [1] Stack G, Korach K, Gorski J. Relative mitogenic activities of various estrogens and antiestrogens. Steroids. 1989;54(2):227-243. View Source
